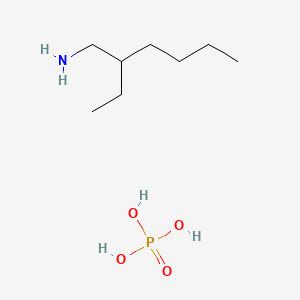

2-Ethylhexan-1-amine;phosphoric acid

Description

Contextual Overview of Amine-Acid Adducts in Contemporary Chemical Science

In modern chemistry, amine-acid adducts are compounds formed through the direct reaction of an amine, acting as a Lewis or Brønsted-Lowry base, with an acid. msu.edu This interaction is a fundamental acid-base neutralization, which typically results in the formation of a salt. noaa.govlibretexts.org The lone pair of electrons on the nitrogen atom of the amine readily accepts a proton from the acid, creating a positively charged ammonium (B1175870) cation and a negatively charged conjugate base of the acid. msu.edu

These adducts are not merely simple salts; their properties and stability are governed by various intermolecular forces, including strong ionic bonds, hydrogen bonding, and van der Waals forces. nih.gov The specific nature of the amine and the acid dictates the structure and characteristics of the resulting adduct. Research into these interactions is diverse, spanning from the study of DNA adducts formed by the reaction of cellular amines with damaged nucleic acids nih.gov to the intentional formation of adducts in analytical techniques like mass spectrometry to enhance the sensitivity of detection for molecules such as amino acids. researchgate.net The stability of these noncovalent complexes, particularly those involving phosphates, has been noted to be remarkably high, which is a key factor in their utility. nih.gov

Specificity of the 2-Ethylhexan-1-amine and Phosphoric Acid Interaction

The interaction between 2-Ethylhexan-1-amine and phosphoric acid is a direct and exothermic neutralization reaction. noaa.gov 2-Ethylhexan-1-amine is a primary amine with a nucleophilic nitrogen atom, while phosphoric acid is a moderately strong tribasic mineral acid capable of donating up to three protons. msu.edunoaa.govbyjus.com The reaction involves the transfer of a proton from phosphoric acid to the amine, forming the 2-ethylhexylaminium cation and a phosphate (B84403) anion (dihydrogen phosphate, hydrogen phosphate, or phosphate, depending on the stoichiometry and pH).

A significant aspect of this interaction is the pronounced chemical specificity between amine groups and phosphate anions. researchgate.netunlp.edu.ar Research has shown that phosphate anions interact much more strongly with charged amines compared to other similar anions, a phenomenon attributed to the strength of the resulting hydrogen bonds. researchgate.net This strong association leads to a higher degree of protonation of the amine and a greater degree of dissociation of the phosphoric acid. researchgate.net This high-affinity binding is a cornerstone of their function in various applications.

Below are the physicochemical properties of the individual components.

Interactive Table: Physicochemical Properties of Parent Compounds

| Property | 2-Ethylhexan-1-amine | Phosphoric Acid |

|---|---|---|

| IUPAC Name | 2-ethylhexan-1-amine solubilityofthings.com | Phosphoric acid allen.in |

| Synonyms | β-Ethylhexylamine, 1-Amino-2-ethylhexane sigmaaldrich.com | Orthophosphoric acid byjus.com |

| CAS Number | 104-75-6 solubilityofthings.com | 7664-38-2 chemicalbook.com |

| Molecular Formula | C₈H₁₉N solubilityofthings.com | H₃PO₄ byjus.com |

| Molecular Weight | 129.24 g/mol nih.gov | 97.99 g/mol byjus.com |

| Appearance | Clear, colorless liquid with a fish-like odor solubilityofthings.comnih.gov | Colorless, odorless, syrupy liquid or crystalline solid chemicalbook.com |

| Boiling Point | 168-169 °C sigmaaldrich.comstenutz.eu | 158 °C allen.in |

| Melting Point | -76 °C sigmaaldrich.comstenutz.eu | 42.35 °C allen.in |

| Density | 0.789 g/mL at 25 °C sigmaaldrich.com | 1.834 g/cm³ (solid) chemicalbook.com |

| Solubility in Water | Slightly soluble (<1 mg/mL at 20 °C) noaa.govnih.gov | Soluble dcceew.gov.au |

Emerging Research Landscapes for Amine-Phosphate Systems in Advanced Chemistry

The unique characteristics of amine-phosphate interactions have positioned them as subjects of significant research and application in various fields of advanced chemistry. The adducts and related systems are explored for their utility as corrosion inhibitors, surfactants, and emulsifiers. solubilityofthings.comchembk.com

One of the most prominent areas of application is in solvent extraction and hydrometallurgy. Organophosphorus acids, in combination with amines or on their own, are used extensively for the separation and purification of metals. For instance, di(2-ethylhexyl)phosphoric acid (D2EHPA) is a well-known extractant for uranium and rare-earth elements from aqueous solutions. wikipedia.orgmdpi.com While D2EHPA is a diester and not a simple amine-acid adduct, its extraction mechanism often involves complex formation and synergistic effects with other agents, highlighting the importance of the phosphate functional group in metal coordination.

Furthermore, the specific and robust binding between amines and phosphates is being harnessed in the development of novel sensors and smart materials. researchgate.net Research into nanoconfined environments, such as nanochannels, has revealed that the binding affinity between surface-confined amine groups and phosphate anions can be significantly enhanced—by as much as an order of magnitude—compared to the bulk solution. researchgate.netunlp.edu.ar This nanoconfinement effect opens up possibilities for creating highly sensitive and selective detectors for phosphate and polyphosphate species, such as ATP. unlp.edu.ar The stability of amine-phosphate salt bridges is also a critical factor in molecular recognition and has implications for the design of therapeutic agents, as many biological targets and drugs contain these functional groups. nih.gov Additionally, amine-phosphate reaction products are investigated for applications such as flame retardants for polymers. google.com

Properties

CAS No. |

115120-51-9 |

|---|---|

Molecular Formula |

C8H22NO4P |

Molecular Weight |

227.24 g/mol |

IUPAC Name |

2-ethylhexan-1-amine;phosphoric acid |

InChI |

InChI=1S/C8H19N.H3O4P/c1-3-5-6-8(4-2)7-9;1-5(2,3)4/h8H,3-7,9H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

SQDLBUROUAJBKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN.OP(=O)(O)O |

Related CAS |

68956-73-0 83899-28-9 |

Origin of Product |

United States |

Synthesis and Formation Chemistry of 2 Ethylhexan 1 Amine;phosphoric Acid

Preparative Routes for 2-Ethylhexan-1-amine

2-Ethylhexan-1-amine is a primary amine that serves as an essential intermediate in various chemical industries. solubilityofthings.com Its synthesis can be achieved through several conventional methods, and research into sustainable production is ongoing.

The industrial production of 2-Ethylhexan-1-amine predominantly relies on reductive amination processes starting from aldehydes or alcohols. libretexts.orgmasterorganicchemistry.comyoutube.com

One common method is the reductive amination of 2-ethylhexanal (B89479). chemicalbook.com This two-part process begins with the reaction of the aldehyde with an amine to form an imine intermediate, which is then reduced to the final amine. libretexts.orgwikipedia.org Another significant pathway involves the direct amination of 2-ethyl-hexan-1-ol. In a described procedure, 2-ethyl-hexan-1-ol is heated with a nickel catalyst in the presence of ammonia (B1221849) gas to yield a mixture of primary, secondary, and tertiary amines, from which 2-ethylhexylamine (B116587) can be isolated. prepchem.com

A summary of common reactants for these syntheses is provided below.

| Starting Material | Reagents/Catalyst | Product | Reference |

| 2-Ethylhexanal | Amine, Reducing Agent (e.g., NaBH₃CN) | 2-Ethylhexan-1-amine | libretexts.orgchemicalbook.com |

| 2-Ethyl-hexan-1-ol | Ammonia, Nickel Catalyst | 2-Ethylhexan-1-amine | prepchem.com |

| 2-Ethylhexanal | Bis(2-ethylhexyl)amine, Pd/C Catalyst | Tris(2-ethylhexyl)amine | google.com |

With a growing emphasis on green chemistry, research has focused on developing sustainable routes to key chemical intermediates. While direct bio-synthesis of 2-Ethylhexan-1-amine is not widely established, a significant bio-based pathway exists for its precursor, 2-ethylhexanol. researchgate.net Lignocellulosic biomass can be converted into 2-ethylhexanol, which can then be subjected to the conventional amination processes described above. researchgate.net This approach offers a more sustainable route by utilizing renewable feedstocks. fortunebusinessinsights.com The development of cleaner catalyzing techniques and the use of renewable sources aim to reduce the carbon footprint associated with the production of such chemicals. fortunebusinessinsights.com

Synthesis and Derivatization of Phosphoric Acid Precursors

Phosphoric acid is a mineral acid with the formula H₃PO₄. wikipedia.orgvinipul.com It exists in various inorganic forms and can be derivatized to form a wide range of organic esters.

The industrial production of phosphoric acid is primarily achieved through two methods: the wet process and the thermal process. chemicalbook.comunacademy.com

Wet Process : This is the most common method and involves the reaction of phosphate (B84403) rock, such as fluorapatite (B74983) (Ca₅(PO₄)₃F), with concentrated sulfuric acid. chemicals.co.ukvedantu.com This reaction produces phosphoric acid and calcium sulfate (B86663) (gypsum), which is filtered off. chemicals.co.ukvedantu.com The resulting acid typically has a concentration of 32–46% H₃PO₄ and can be concentrated further. wikipedia.org

Thermal Process : This method produces a purer, food-grade phosphoric acid. chemicals.co.uk It involves burning elemental phosphorus in a furnace to produce tetraphosphorus (B14172348) decoxide (P₄O₁₀), which is then hydrated with water to form phosphoric acid. unacademy.comchemicals.co.ukpreparatorychemistry.com

Pure phosphoric acid is a crystalline solid at room temperature. vinipul.combritannica.comnih.gov Upon heating, orthophosphoric acid molecules can condense, eliminating water to form larger molecules like diphosphoric (pyrophosphoric) acid (H₄P₂O₇) and longer-chain polyphosphoric acids. britannica.combyjus.com

Comparison of Phosphoric Acid Production Methods

| Process | Raw Materials | Key Steps | Product Purity | Reference |

|---|---|---|---|---|

| Wet Process | Phosphate Rock, Sulfuric Acid | Acidulation, Filtration, Concentration | Lower (fertilizer grade) | chemicalbook.comchemicals.co.ukvedantu.com |

Organic esters of phosphoric acid, known as organophosphates, are synthesized for various applications. wikipedia.org These esters can be formed through several routes, including the direct esterification of phosphoric acid with alcohols. acs.org For instance, monoesters can be synthesized by the dehydrative condensation of phosphoric acid and an alcohol in the presence of a nucleophilic base. acs.org

Other methods involve reacting an alcohol with phosphorus oxychloride or phosphorus pentoxide. google.comecetoc.orggoogle.com For example, dialkyl phosphates can be produced by reacting phosphorus oxychloride with a primary alcohol, followed by hydrolysis. organic-chemistry.org The reaction of 2-ethylhexanol with phosphorus trichloride (B1173362) is a key step in producing bis(2-ethylhexyl) hydrogen phosphate (BEHHP). googleapis.com

Stoichiometry and Mechanisms of 2-Ethylhexan-1-amine;phosphoric acid Adduct Formation

The formation of the compound "this compound" is fundamentally an acid-base reaction. 2-Ethylhexan-1-amine, as a primary amine, is a weak base, while phosphoric acid is a triprotic acid (an acid capable of donating three protons). quora.comthestudentroom.co.uk

The reaction between an amine and an acid is an exothermic neutralization process that results in the formation of a salt. noaa.govnih.gov In this case, the nitrogen atom of the amine group in 2-Ethylhexan-1-amine donates its lone pair of electrons to a proton (H⁺) from phosphoric acid, forming a 2-ethylhexylammonium cation and a phosphate anion.

Since phosphoric acid is triprotic, the reaction can proceed in stages, depending on the molar ratio of the reactants. quora.com

1:1 Molar Ratio: C₈H₁₇NH₂ + H₃PO₄ → [C₈H₁₇NH₃]⁺[H₂PO₄]⁻ (2-Ethylhexylammonium dihydrogen phosphate)

2:1 Molar Ratio: 2 C₈H₁₇NH₂ + H₃PO₄ → [C₈H₁₇NH₃]₂⁺[HPO₄]²⁻ (Bis(2-ethylhexylammonium) hydrogen phosphate)

3:1 Molar Ratio: 3 C₈H₁₇NH₂ + H₃PO₄ → [C₈H₁₇NH₃]₃⁺[PO₄]³⁻ (Tris(2-ethylhexylammonium) phosphate)

The specific adduct formed, "this compound," typically refers to the 1:1 salt, 2-ethylhexylammonium dihydrogen phosphate. Similar phosphate salts are formed with other amines, such as monoethanolamine and diethanolamine, highlighting this common reaction pathway. chembk.comnih.gov The reaction mechanism is a straightforward proton transfer from the acid to the base.

Acid-Base Equilibria and Proton Transfer Dynamics in Salt Formation

The formation of the this compound salt is fundamentally an acid-base neutralization reaction. This process is governed by the principles of Brønsted-Lowry acid-base theory, which defines an acid as a proton (H⁺) donor and a base as a proton acceptor. riversidelocalschools.com In this specific reaction, phosphoric acid (H₃PO₄) acts as the proton donor, while 2-Ethylhexan-1-amine, a primary amine, functions as the proton acceptor. solubilityofthings.comnih.gov

The nitrogen atom in 2-Ethylhexan-1-amine possesses a lone pair of electrons, which readily accepts a proton from phosphoric acid. ufl.edu This transfer of a proton results in the formation of the 2-ethylhexylammonium cation and the dihydrogen phosphate anion, creating an ion-pair salt. riversidelocalschools.comacs.org

Phosphoric acid is a triprotic acid, meaning it can donate up to three protons in successive dissociation steps, each characterized by a specific acid dissociation constant (pKa). uml.edu

Table 1: Dissociation Constants for Phosphoric Acid in Water at 25°C

| Equilibrium | Dissociation Constant (Ka) | pKa |

|---|---|---|

| H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | 7.5 x 10⁻³ | 2.12 |

| H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | 6.2 x 10⁻⁸ | 7.21 |

| HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | 4.2 x 10⁻¹³ | 12.37 |

(Data sourced from general chemical principles) uml.edu

Given that the first dissociation of phosphoric acid is the most significant (lowest pKa), the primary reaction with 2-Ethylhexan-1-amine involves the transfer of one proton. The resulting equilibrium strongly favors the formation of the salt product.

The dynamics of this proton transfer are exceptionally rapid. In systems involving strong hydrogen bonds, such as those present in phosphoric acid, proton transport occurs via a structural diffusion mechanism. nih.gov This process is driven by rearrangements in the surrounding hydrogen bond network, which facilitates the efficient transfer of the proton from the acid to the amine. nih.gov This can be conceptualized as a swift, concerted motion rather than a simple, isolated event. Studies on other molecules have shown that such proton transfer dynamics can occur on a femtosecond timescale. nih.gov

Influence of Reaction Conditions on Adduct Yield and Purity

The yield and purity of the this compound adduct are highly dependent on the specific conditions under which the synthesis is performed. Key parameters that must be controlled include solvent choice, reaction temperature, and the stoichiometry of the reactants.

Solvent: The choice of solvent is critical as it influences the solubility of reactants and the stability of the resulting ion-pairs. In aprotic solvents, Brønsted acids and bases are known to form various aggregates. acs.org The ability of the solvent to form hydrogen bonds can alter the ion-pairing equilibria. acs.org For instance, a polar protic solvent like water can solvate the ions, potentially influencing the structure of the final product, while less polar organic solvents might favor the formation of tight ion pairs or larger aggregates. The solubility of 2-Ethylhexan-1-amine, which has both a polar amine head and a nonpolar alkyl tail, varies across different solvents, making solvent selection a key factor for process optimization. solubilityofthings.com

Temperature: Reaction temperature can significantly affect both the rate of reaction and the prevalence of side reactions. While elevated temperatures can increase the reaction rate, they can also lead to the formation of by-products, thereby reducing the purity of the desired adduct. For analogous reactions, such as the phospha-Mannich reaction, maintaining a moderate temperature (e.g., 40°C) has been shown to be crucial for achieving high purity, even at the cost of longer reaction times. rsc.org

The following table illustrates the hypothetical influence of varying reaction conditions on the synthesis, based on established chemical principles. rsc.orgbiotage.com

Table 2: Hypothetical Influence of Reaction Conditions on Product Outcome

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Solvent | Toluene (Nonpolar) | Dichloromethane (Polar Aprotic) | Ethanol (Polar Protic) | Solvent polarity affects ion-pair formation and aggregation, influencing purity. acs.org |

| Temperature | 25°C | 60°C | 100°C | Higher temperatures may increase reaction rate but risk formation of by-products, lowering purity. rsc.org |

| Amine:Acid Ratio | 1:1.1 | 1:1 | 1.1:1 | Stoichiometry dictates the type of adduct formed (e.g., 1:1 vs. 1:2) and the final product's composition. |

| Purity | High | Moderate | Low | Optimal conditions are required to minimize side reactions. |

| Yield | Moderate | High | High (but impure) | Yield must be balanced with purity considerations. biotage.com |

Formation of Monomeric and Polymeric Adduct Structures (e.g., 1:1, 1:2 complexes)

The interaction between 2-Ethylhexan-1-amine and phosphoric acid is not limited to the formation of a simple 1:1 monomeric salt. Depending on the reaction conditions and stoichiometry, more complex adducts and aggregates can be formed. acs.org

1:1 Adduct (Monomeric Structure): The most straightforward product is the 1:1 adduct, which consists of one 2-ethylhexylammonium cation ionically bonded to one dihydrogen phosphate (H₂PO₄⁻) anion. This is the primary product expected from an equimolar reaction.

1:2 and Higher-Order Adducts (Polymeric Structures): Research into the association of organo-phosphoric acids with bases has demonstrated that the initial 1:1 ion-pair can further associate with additional acid molecules. acs.org This can lead to the formation of multimers or polymeric adducts, such as a 1:2 complex where one protonated amine molecule is associated with two phosphoric acid molecules through a network of hydrogen bonds. The strong, polarizable hydrogen bonds in phosphoric acid facilitate the creation of these extended chains. nih.gov

The existence of such aggregates is influenced by factors like the concentration of the reactants, the basicity of the amine, and the nature of the solvent. acs.org For example, 2-Ethyl Hexyl Acid Phosphate, a related compound, is known to be a complex mixture of mono- and di-phosphoric acid esters, highlighting the tendency of such molecules to form complex structures. lubrizol.com

Table 3: Potential Adduct Structures of 2-Ethylhexan-1-amine and Phosphoric Acid

| Stoichiometric Ratio (Amine:Acid) | Adduct Type | Description |

|---|---|---|

| 1:1 | Monomeric Ion-Pair | A single 2-ethylhexylammonium cation ([C₈H₁₇NH₃]⁺) is paired with a single dihydrogen phosphate anion ([H₂PO₄]⁻). |

| 1:2 | Polymeric Adduct | A 1:1 ion-pair further associates with an additional molecule of phosphoric acid through hydrogen bonding. acs.org |

The precise characterization of these different structures typically requires advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) and dielectric relaxation spectroscopy, which can help quantify the abundance of various aggregates in solution. acs.org

Fundamental Chemical Interactions and Solution Behavior of 2 Ethylhexan 1 Amine;phosphoric Acid

Intermolecular Forces: Hydrogen Bonding Networks and Ion-Pair Formation

The primary interaction driving the association between 2-ethylhexan-1-amine and phosphoric acid is an acid-base reaction, leading to the formation of an ammonium-phosphate ion pair. This ionic interaction is further stabilized by a network of hydrogen bonds. The protonated amino group of 2-ethylhexylamine (B116587) (R-NH3+) acts as a hydrogen bond donor, while the phosphate (B84403) anion (H2PO4-/HPO4^2-) serves as a hydrogen bond acceptor. These interactions are crucial in defining the structure and stability of the resulting salt.

Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable insights into the hydrogen bonding networks within alkylamine-phosphate systems.

Infrared (IR) Spectroscopy: In the IR spectrum of systems containing phosphoric acid, characteristic bands associated with P=O and P-O-H vibrations are observed. The formation of hydrogen bonds with the amine leads to noticeable shifts in these bands. For instance, the broad absorption bands in the region of 2500-3500 cm⁻¹ are indicative of strong O-H···N and N-H···O hydrogen bonds. The position and shape of the P=O stretching vibration, typically around 1200-1300 cm⁻¹, can also be perturbed by its involvement in hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for probing the proton environment. The chemical shift of the amine (N-H) and phosphate (P-O-H) protons is highly sensitive to their involvement in hydrogen bonding. In the ¹H NMR spectrum of a related system, bis(2-ethylhexyl)amine/bis(2-ethylhexyl)phosphoric acid mixtures, a peak assigned to the NH₂⁺ group emerges at higher temperatures, indicating the protonation of the amine and the formation of an ion pair. researchgate.net The chemical shifts of protons adjacent to the nitrogen and phosphorus atoms are also influenced by the formation of the acid-base adduct.

Interactive Data Table: Representative Spectroscopic Data for Amine-Phosphate Systems

| Spectroscopic Technique | Key Functional Groups | Observed Chemical Shift / Frequency Range | Interpretation |

| ¹H NMR | R-NH₃⁺ | 7-9 ppm | Protonated amine, indicative of ion-pair formation. |

| ¹H NMR | P-OH | 10-13 ppm | Acidic proton of phosphoric acid, broadens with H-bonding. |

| ³¹P NMR | Phosphate | Varies with pH and counter-ion | Sensitive to the local chemical environment and ionization state. |

| FT-IR | O-H stretch (in H-bond) | 2500-3500 cm⁻¹ (broad) | Strong hydrogen bonding between amine and phosphate. |

| FT-IR | N-H stretch (in H-bond) | 3000-3400 cm⁻¹ (broad) | Involvement of amine protons in hydrogen bonding. |

| FT-IR | P=O stretch | 1200-1300 cm⁻¹ | Shift indicates participation of the phosphoryl oxygen in H-bonding. |

Note: The data presented are representative values for alkylamine-phosphate systems and may vary for the specific compound 2-Ethylhexan-1-amine;phosphoric acid.

Table: Estimated Thermodynamic Parameters for Ion-Pair Formation in a Non-Polar Solvent

| Thermodynamic Parameter | Estimated Value | Significance |

| ΔH° (Enthalpy) | Negative | Exothermic process, driven by electrostatic and hydrogen bonding interactions. |

| ΔS° (Entropy) | Slightly Positive or Negative | Depends on the extent of solvent reorganization and the degrees of freedom of the ion pair. |

| ΔG° (Gibbs Free Energy) | Negative | Spontaneous formation of the ion pair in solution. |

Note: These are estimated values based on the general principles of ion-pair formation and data from related systems.

Aggregation Phenomena and Supramolecular Assembly

The amphiphilic nature of the 2-ethylhexylammonium phosphate ion pair, with its non-polar alkyl chains and polar ion-pair headgroup, predisposes it to self-assembly in both aqueous and organic media.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), the individual ion pairs will aggregate to form micelles. In these structures, the hydrophobic 2-ethylhexyl chains form the core, minimizing their contact with water, while the hydrophilic ammonium-phosphate headgroups are exposed to the aqueous phase.

Conversely, in non-polar organic solvents, the compound can form reverse micelles. In this case, the polar headgroups form the core, which can encapsulate water molecules, while the alkyl chains extend into the organic solvent. The formation and stability of these aggregates are influenced by factors such as concentration, temperature, and the nature of the solvent.

The ability of this compound to form micelles is particularly relevant in multi-component systems. For instance, in solvent extraction processes, the formation of reverse micelles in the organic phase can facilitate the transfer of metal ions from an aqueous phase. The size and shape of these micelles can be influenced by the concentration of the extractant, the pH of the aqueous phase, and the presence of other additives.

While specific CMC values for this compound are not documented, data for structurally related surfactants can provide an estimate. For example, the CMC for sodium dodecyl sulfate (B86663) in water is approximately 8x10⁻³ mol/L. wikipedia.org The branched nature of the 2-ethylhexyl group and the specific counter-ion will influence the CMC of the target compound.

Phase Behavior and Heterogeneous System Characteristics

The phase behavior of this compound is dictated by the strength of the intermolecular interactions and the tendency for self-assembly. The neat compound is expected to be a viscous liquid or a waxy solid at room temperature, with a melting point influenced by the degree of ordering in the solid state.

In the presence of a solvent, the system can exhibit complex phase behavior, including the formation of liquid crystalline phases at high concentrations. The interaction with water is particularly important, as the solubility of the compound is limited and depends on the pH. The phase diagram of the phosphoric acid-water system shows a wide range of glass-forming compositions, and the presence of the alkylamine is expected to further modify this behavior. researchgate.net

In heterogeneous systems, such as in liquid-liquid extraction, the partitioning of the 2-ethylhexylammonium phosphate between the aqueous and organic phases is a key characteristic. This partitioning is highly dependent on the pH of the aqueous phase, which determines the protonation state of both the amine and the phosphate, and the nature of the organic solvent.

Liquid-Liquid Phase Equilibria and Solubility Limits

The study of liquid-liquid phase equilibria (LLE) is crucial for understanding the distribution of the this compound adduct between two immiscible or partially miscible liquid phases. This is particularly relevant in solvent extraction processes, where the goal is often to selectively transfer a target molecule from an aqueous phase to an organic phase.

The solubility of the this compound adduct in a given solvent is determined by the principle of "like dissolves like." The adduct possesses both a polar, ionic aminium phosphate head and a nonpolar, aliphatic 2-ethylhexyl tail. Consequently, its solubility will vary significantly depending on the polarity of the solvent.

In polar solvents , such as water, the ionic head can engage in strong ion-dipole interactions and hydrogen bonding. However, the large, nonpolar alkyl group can disrupt the hydrogen-bonding network of water, leading to limited solubility.

In polar aprotic solvents or modifiers , such as long-chain alcohols (e.g., isodecanol, tridecanol), the solubility of the adduct can be significantly enhanced. These modifiers can solvate both the polar head and the nonpolar tail of the adduct, mitigating the unfavorable interactions that limit solubility in purely polar or nonpolar solvents.

To illustrate the expected behavior, a hypothetical dataset is presented in the table below, showing the anticipated effect of different organic diluents on the distribution coefficient (D) of the this compound adduct in a water-organic system. A higher distribution coefficient indicates greater partitioning into the organic phase.

| Organic Diluent | Polarity | Anticipated Distribution Coefficient (D) | Rationale |

|---|---|---|---|

| Kerosene (B1165875) | Nonpolar | Low | Poor solvation of the polar aminium phosphate head. |

| Toluene | Slightly Polar | Moderate | Aromatic ring can induce some dipole interactions, slightly improving solvation of the polar head compared to kerosene. |

| Isodecanol | Polar (due to -OH group) | High | Acts as a modifier, solvating both the polar head (via hydrogen bonding) and the nonpolar tail. |

Conditions for Third Phase Formation in Extraction Systems

The formation of a third phase in these systems is primarily attributed to the limited solubility of the extracted metal-amine-phosphate complex in the organic diluent. Several factors can influence the propensity for third phase formation:

Concentration of the Extractant: Higher concentrations of 2-Ethylhexan-1-amine in the organic phase generally increase the likelihood of third phase formation.

Loading of the Organic Phase: As the concentration of the extracted species (e.g., a metal ion) in the organic phase increases, the solubility limit of the complex can be exceeded, leading to the formation of a third phase.

Nature of the Diluent: The choice of the organic diluent plays a crucial role. Aliphatic diluents, such as kerosene, have a lower solvating power for the polar metal-adduct complexes and are therefore more prone to third phase formation compared to aromatic or more polar diluents.

Temperature: The effect of temperature on third phase formation is system-dependent. In some cases, increasing the temperature can increase the solubility of the complex and prevent third phase formation. In other instances, the effect can be the opposite.

Presence of Modifiers: The addition of a modifier, typically a long-chain alcohol like isodecanol or tridecanol, is a common strategy to prevent third phase formation. The modifier increases the polarity of the organic phase, enhancing the solubility of the extracted complex.

While specific experimental data for the this compound system are not available, the following table summarizes the general conditions that are known to promote or mitigate third phase formation in similar amine-based extraction systems.

| Factor | Condition Promoting Third Phase Formation | Condition Mitigating Third Phase Formation |

|---|---|---|

| Extractant Concentration | High | Low |

| Organic Phase Loading | High | Low |

| Diluent Type | Aliphatic (e.g., Kerosene) | Aromatic or addition of a modifier (e.g., Isodecanol) |

| Aqueous Phase Acidity | System dependent | System dependent |

| Temperature | System dependent | System dependent |

Thermodynamics and Kinetics of Adduct Dissociation and Association Processes

The association of 2-Ethylhexan-1-amine and phosphoric acid to form the aminium phosphate adduct, and its subsequent dissociation, are equilibrium processes that can be described by thermodynamic and kinetic parameters.

Thermodynamics:

The thermodynamics of the association process are governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation:

ΔG = ΔH - TΔS

Enthalpy (ΔH): The formation of the ionic bond between the protonated amine and the phosphate anion is an exothermic process, meaning ΔH is negative. This is due to the favorable electrostatic attraction between the oppositely charged ions.

Entropy (ΔS): The association of two separate molecules (the amine and the acid) into a single adduct results in a decrease in the number of particles and a more ordered system. Therefore, the change in entropy (ΔS) for the association process is typically negative.

The spontaneity of the adduct formation is determined by the sign of ΔG. Given that the reaction is an acid-base neutralization, it is expected to be spontaneous under standard conditions, implying a negative ΔG.

Kinetics:

The kinetics of the association and dissociation processes relate to the rates at which these reactions occur. The association of a proton from phosphoric acid with the lone pair of electrons on the nitrogen of the amine is generally a very fast, diffusion-controlled reaction. The rate of this reaction is typically limited by how quickly the two molecules can encounter each other in solution.

The dissociation of the adduct back into the free amine and phosphoric acid is the reverse reaction. The rate of dissociation will depend on the strength of the ionic bond in the adduct and the nature of the surrounding solvent. In a polar, protic solvent like water, the ions can be effectively solvated, which can facilitate dissociation. In a nonpolar solvent, the ion pair will be more stable, and the rate of dissociation will be lower.

The following table provides a qualitative summary of the expected thermodynamic and kinetic characteristics of the adduct formation.

| Parameter | Association (Amine + Acid → Adduct) | Dissociation (Adduct → Amine + Acid) |

|---|---|---|

| Thermodynamics | ||

| ΔH (Enthalpy) | Exothermic (Negative) | Endothermic (Positive) |

| ΔS (Entropy) | Negative | Positive |

| ΔG (Gibbs Free Energy) | Spontaneous (Negative) | Non-spontaneous (Positive) |

| Kinetics | ||

| Rate | Fast (often diffusion-controlled) | Solvent dependent (slower in nonpolar solvents) |

Advanced Applications in Separation Science and Resource Recovery

Principles of Reactive Extraction Involving Amine-Acid Adducts

Reactive extraction, a process that involves a chemical reaction between the extractant and the target species, is a highly efficient method for separating and concentrating valuable compounds from aqueous solutions. The "2-Ethylhexan-1-amine;phosphoric acid" adduct is particularly suited for this purpose due to the synergistic interplay between its amine and phosphate (B84403) functionalities.

The extraction of metal ions using the this compound adduct likely proceeds through a combination of ion-pair formation and chelation or solvation mechanisms, depending on the target metal and the aqueous phase conditions. The primary amine group (-NH2) of 2-ethylhexan-1-amine can be protonated to form an ammonium (B1175870) cation (R-NH3+), which can then form an ion pair with an anionic metal complex present in the aqueous phase. nih.govlibretexts.org Simultaneously, the phosphoric acid moiety can participate in the extraction through cation exchange, where the proton of the P-OH group is exchanged for a metal cation. mdpi.com

Uranium Extraction: In the context of uranium recovery from phosphoric acid streams, organophosphorus compounds like di-(2-ethylhexyl) phosphoric acid (D2EHPA) are well-established extractants. researchgate.netbyjus.com The extraction mechanism often involves the formation of a complex between the uranyl ion (UO2^2+) and the deprotonated organophosphorus acid. The presence of the amine in the adduct can enhance this extraction. Amine salts are known to be effective extractants for uranium. libretexts.org The 2-ethylhexan-1-amine component, in its protonated form, can form a salt with the phosphate group, which can then extract uranium through an ion-exchange mechanism.

Vanadium Extraction: The extraction of vanadium from acidic solutions is effectively achieved using both amine-based and organophosphorus extractants. mdpi.comrsc.orgnih.gov Vanadium exists in various oxidation states and can form both cationic and anionic species in solution. The this compound adduct offers a dual mechanism for vanadium extraction. The amine function can extract anionic vanadate (B1173111) species, while the phosphoric acid group can extract cationic vanadium species like VO2+. rsc.org Studies on synergistic extraction systems using mixtures of acidic organophosphorus extractants and primary amines have shown enhanced efficiency for vanadium recovery. mdpi.com

Rare Earth Element (REE) Extraction: The separation of REEs is a significant challenge due to their similar chemical properties. Organophosphorus acids are primary extractants used in commercial REE separation. mdpi.comresearchgate.net The introduction of an amino group into organophosphorus compounds can modify their coordination affinity and extraction properties. mdpi.com The this compound adduct can be expected to show selectivity towards certain REEs based on the stability of the formed complexes, which is influenced by the ionic radius and coordination chemistry of the individual REE. The presence of phosphoric acid in the solution has been shown to enhance the extraction of rare earth ions. chemicalbook.com

Copper Extraction: Amine-based extractants are also utilized for the extraction of copper. byjus.com The mechanism can involve the formation of a copper-amine complex that is soluble in the organic phase. The phosphoric acid component of the adduct can also contribute to copper extraction through a cation exchange mechanism.

Synergistic and Antagonistic Effects in Multicomponent Extraction Systems

The efficiency and selectivity of a solvent extraction process can be significantly altered by the presence of other components in the system, leading to either synergistic (enhanced extraction) or antagonistic (reduced extraction) effects.

Synergistic extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies. In the context of the this compound adduct, a synergistic agent could be a neutral organophosphorus compound like tri-n-butyl phosphate (TBP) or a long-chain alcohol. These agents can enhance extraction by several mechanisms:

Adduct Formation: The synergistic agent can form an adduct with the metal-extractant complex, increasing its hydrophobicity and thus its solubility in the organic phase.

Modification of the Extractant: The synergist can interact with the primary extractant, preventing the formation of less effective aggregates and promoting the formation of more active monomeric species.

Phase Modification: Some synergistic agents can improve the physical properties of the organic phase, such as reducing viscosity or preventing the formation of a third phase, thereby improving mass transfer.

Studies have shown that binary extractant systems consisting of bis-2-ethylhexyl phosphoric acid (D2EHPA) and other organophosphorus acids can exhibit significant synergism in the extraction of vanadium. rsc.org

In industrial process streams, the target metal ion is often present with other metal ions that can compete for the extractant. The selectivity of the this compound adduct for a particular metal ion in a mixed solution is determined by the relative stability of the complexes formed with the different metal ions.

The competition between metal ions for the active sites of the extractant is governed by factors such as:

Ionic charge and radius: Metal ions with higher charge density often form more stable complexes.

Coordination geometry: The ability of the metal ion to adopt a favorable coordination geometry with the extractant molecule plays a crucial role.

Hard and Soft Acid-Base (HSAB) principle: The interaction between the metal ion (Lewis acid) and the donor atoms of the extractant (Lewis base) can be predicted based on their hardness or softness.

For instance, in a solution containing both divalent and trivalent metal ions, the trivalent ions may be preferentially extracted due to the formation of stronger complexes.

Application in Phosphoric Acid Purification and Impurity Removal

Wet-process phosphoric acid (WPA) contains various metallic impurities that need to be removed to produce high-purity phosphoric acid for applications in the food and pharmaceutical industries. Solvent extraction is a widely used method for WPA purification. nih.govgeeksforgeeks.orgnih.govchemicalbook.com

The this compound adduct can be a highly effective extractant for this purpose. The amine component can form salts with the phosphoric acid, facilitating its transfer into the organic phase while leaving the metallic impurities in the aqueous raffinate. libretexts.org The presence of the phosphoric acid moiety in the adduct itself can enhance the selectivity of the extraction process.

The use of an amine-based extractant offers several advantages in phosphoric acid purification:

High Extraction Efficiency: Amines can exhibit high distribution coefficients for phosphoric acid.

Selectivity: By carefully controlling the process conditions, such as pH and extractant concentration, a high degree of separation from metallic impurities can be achieved.

Regeneration and Recycling: The extractant can be regenerated and recycled, making the process more economical and environmentally friendly.

An organic solvent system composed of a trialkyl amine, isoamyl alcohol, and sulfonated kerosene (B1165875) has been shown to be efficient for the extraction of phosphoric acid, even from low-concentration solutions. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 2-Ethylhexan-1-amine

| Property | Value | Reference |

| Molecular Formula | C8H19N | chemicalbook.com |

| Molecular Weight | 129.24 g/mol | chemicalbook.com |

| Appearance | Colorless liquid with a fish-like odor | chemicalbook.com |

| Boiling Point | 169 °C | |

| Melting Point | -76 °C | |

| Density | 0.789 g/mL at 25 °C | |

| Solubility in Water | Low | byjus.com |

Table 2: Extraction Mechanisms and Target Ions

| Target Ion | Proposed Extraction Mechanism | Key Features |

| Uranium (UO2^2+) | Ion-pair formation and Cation exchange | Enhanced extraction due to dual functionality of the adduct. |

| Vanadium (VO2+, Vanadates) | Anion and Cation exchange | Effective for various vanadium species present in acidic solutions. |

| Rare Earth Elements (REEs) | Cation exchange and Chelation | Potential for selective separation based on ionic radius. |

| Copper (Cu^2+) | Cation exchange and Complexation | Dual mechanism involving both amine and phosphate groups. |

Selective Extraction of Phosphoric Acid from Complex Matrices

The recovery of phosphoric acid from wet-process phosphoric acid and other industrial effluents is of significant economic and environmental interest. Solvent extraction using amine-based extractants has emerged as a promising method. An organic solvent system comprising a trialkyl amine (similar in function to 2-Ethylhexan-1-amine), an alcohol, and a diluent like sulfonated kerosene has been shown to be effective for this purpose. researchgate.net

The efficiency of such a system is influenced by several factors, including the concentration of the components in the organic phase, the temperature, and the organic-to-aqueous phase ratio. Research indicates that increasing the concentration of P₂O₅ in the aqueous phase enhances the extraction process. researchgate.net Furthermore, the temperature can have a slightly positive effect on the extraction efficiency. researchgate.net

For instance, a study on a trialkyl amine-based solvent mixture demonstrated high extraction capacity even from solutions with low phosphoric acid concentrations (less than 25 wt% P₂O₅). researchgate.net The developed solvent also showed excellent phase separation with minimal solubility in the aqueous phase, which is crucial for industrial applications to minimize solvent loss and contamination of the final product. researchgate.net

Removal of Specific Metal Ions (e.g., iron, zinc, manganese) from Acidic Solutions

A significant challenge in the phosphoric acid industry is the presence of metallic impurities in the acid, which can negatively impact downstream processes and product quality. researchgate.net Solvent extraction systems are widely investigated for the purification of phosphoric acid by removing metal ions such as iron, zinc, and manganese.

Organophosphorus compounds, particularly di-(2-ethylhexyl) phosphoric acid (D2EHPA), are effective extractants for these metals. ut.ac.irmdpi.com The separation of iron and manganese, for example, is a common requirement. Studies have shown that D2EHPA can selectively extract iron at a lower pH compared to manganese. ut.ac.ir The efficiency of metal removal can be further enhanced by using synergistic mixtures of extractants. For instance, combining D2EHPA with other extractants like Cyanex 272 or Cyanex 302 has been shown to improve the separation factor between iron and manganese. ut.ac.ir

The effectiveness of these separations is highly dependent on the pH of the aqueous solution. The following table illustrates the impact of pH on the extraction of manganese and iron using D2EHPA.

| pH | Iron Extraction (%) | Manganese Extraction (%) | Separation Factor (Fe/Mn) |

| 2.0 | - | - | - |

| 2.4 | - | - | - |

| 2.5 | - | - | 2.64 |

| Data derived from studies on D2EHPA, a related organophosphorus extractant. ut.ac.ir |

Furthermore, the impregnation of solid supports like polyurethane foam and charcoal with D2EHPA has been investigated for the removal of iron (III), zinc (II), and manganese (II) from crude phosphoric acid and wastewater. researchgate.net The results indicated that the removal efficiency is pH-dependent, with optimal pH values of 3 for iron, 6 for zinc, and 7 for manganese. researchgate.net

Development of Novel Solvent Systems Employing this compound Moieties

The unique properties of the 2-Ethylhexan-1-amine and phosphoric acid moieties have spurred the development of innovative solvent systems for various separation applications.

Design and Characterization of Deep Eutectic Solvents (HDES)

Deep eutectic solvents (DESs) are emerging as a new class of green solvents with tunable physicochemical properties. mdpi.comicm.edu.pl They are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). icm.edu.pl

Hydrophobic deep eutectic solvents (HDES) have been synthesized using organophosphorus acids like di-(2-ethylhexyl)phosphoric acid (D2EHPA) as the HBD and compounds like trioctylphosphine (B1581425) oxide (TOPO) as the HBA. researchgate.netmdpi.com The formation of these HDES is confirmed through spectroscopic methods such as NMR and FT-IR. mdpi.com The physical properties, including density, viscosity, and refractive index, are characterized over a range of temperatures. mdpi.com

These novel solvents have demonstrated potential for the selective extraction of metal ions. For example, an HDES based on D2EHPA and TOPO has been successfully used for the extraction of Co(II) and Al(III) from nitrate (B79036) aqueous solutions. mdpi.com The efficiency of the extraction is influenced by the ratio of the components in the HDES and the pH of the aqueous phase, highlighting the tunability of these solvent systems for specific separation tasks. mdpi.com

Integration into Supported Liquid Membranes and Other Advanced Separation Technologies

Supported liquid membranes (SLMs) represent an advanced separation technology that combines solvent extraction and membrane permeation in a single step. msrjournal.comresearchgate.net This technology is recognized for its high selectivity, low energy consumption, and minimal use of organic solvents, making it an environmentally friendly option. msrjournal.com

In an SLM system, an organic liquid phase containing a carrier (extractant) is immobilized within the pores of a microporous solid support. researchgate.net This membrane separates a feed solution from a stripping solution. The carrier facilitates the transport of the target species across the membrane.

Extractants based on amine and organophosphorus compounds are well-suited for use as carriers in SLMs for metal ion separation. msrjournal.com For example, amine-based extractants can be used to transport metal ions that form anionic complexes. msrjournal.com The stability of the SLM is a critical factor, which is influenced by the pore size of the solid support and the properties of the liquid membrane. msrjournal.com

The use of moieties from 2-Ethylhexan-1-amine and phosphoric acid in SLMs can be envisioned for the selective transport of both cations and anions, depending on the formulation of the liquid membrane. For instance, solvent-impregnated resins (SIRs), which share principles with SLMs, have been prepared using D2EHPA for the adsorption of vanadium. mdpi.com The combination of D2EHPA with other extractants like tributyl phosphate (TBP) in these resins has been shown to influence their adsorption capabilities. mdpi.com

Catalytic Functions and Mechanistic Investigations of 2 Ethylhexan 1 Amine;phosphoric Acid Systems

2-Ethylhexan-1-amine;phosphoric acid as a Brønsted Acid-Base Organocatalyst

The combination of 2-Ethylhexan-1-amine and phosphoric acid in a 1:1 ratio results in the formation of an ammonium (B1175870) phosphate (B84403) salt. This salt possesses both a Brønsted acidic site (the ammonium ion) and a Brønsted basic site (the phosphate anion), allowing it to function as a bifunctional organocatalyst. This dual functionality is crucial for its activity in a variety of organic reactions.

Role in Organic Transformations Requiring Acidic or Basic Sites

The this compound system can catalyze reactions that benefit from the simultaneous activation of both electrophilic and nucleophilic species. The ammonium ion can act as a general acid catalyst, activating electrophiles by protonation. Concurrently, the phosphate anion can act as a general base, deprotonating a pronucleophile to enhance its reactivity. This cooperative action is a hallmark of bifunctional acid-base catalysis. acs.orgresearchgate.net

While specific studies on the this compound catalyst are not extensively documented in peer-reviewed literature, the principles of its catalytic action can be inferred from related systems. For instance, primary amine phosphates can participate in reactions such as aldol (B89426) and nitroaldol condensations, where the amine component can form an enamine intermediate with a carbonyl compound, while the phosphate counterion can assist in proton transfer steps. acs.org

The utility of such simple acid-base catalysts is highlighted by their ability to promote multicomponent reactions. For example, a Brønsted acid can catalyze the reaction between an aldehyde, an amine, and a nucleophile to generate highly functionalized molecules in a single step. nih.gov The this compound system is conceptually well-suited for such transformations.

Mechanistic Insights into Catalytic Cycles

The catalytic cycle of a bifunctional acid-base catalyst like this compound typically involves the formation of a ternary complex between the catalyst and the two reacting substrates. acs.org In a representative reaction, such as a Mannich-type reaction, the catalytic cycle would proceed as follows:

Activation: The ammonium ion of the catalyst protonates the imine electrophile, increasing its reactivity. Simultaneously, the phosphate anion deprotonates the nucleophile (e.g., a ketone), facilitating the formation of an enolate or enamine.

Carbon-Carbon Bond Formation: The activated nucleophile attacks the activated electrophile, forming the new carbon-carbon bond. The catalyst holds both reactants in close proximity within the transition state, facilitating the reaction.

Product Release and Catalyst Regeneration: The product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

This bifunctional activation is analogous to the mechanisms proposed for more complex chiral phosphoric acid catalysts, where hydrogen bonding interactions play a key role in organizing the substrates within the chiral environment. acs.orgresearchgate.net

Asymmetric Catalysis through Chiral Counterpart Formation

A significant extension of the catalytic utility of the amine-phosphate system lies in the realm of asymmetric catalysis. By introducing chirality into either the amine or the phosphate component, it is possible to achieve enantioselective transformations.

Enantioselective Transformations Mediated by Chiral Amine-Phosphate Ion Pairs

Chiral phosphoric acids (CPAs), typically derived from axially chiral backbones like BINOL or SPINOL, are highly effective catalysts for a wide array of enantioselective reactions. researchgate.netnih.gov These catalysts operate through the formation of chiral ion pairs with the substrates. The chiral environment created by the catalyst directs the approach of the nucleophile to the electrophile, leading to the preferential formation of one enantiomer of the product. acs.org

Numerous organic transformations have been successfully catalyzed by CPAs, including:

Reductive aminations: Imines can be reduced with high enantioselectivity using a Hantzsch ester as the reductant. sigmaaldrich.com

Friedel-Crafts alkylations: The asymmetric addition of indoles or pyrroles to electrophiles is a powerful method for synthesizing chiral heterocyclic compounds. sigmaaldrich.com

Mannich reactions: The addition of enolizable carbonyl compounds to imines can be achieved with high diastereo- and enantioselectivity. researchgate.net

Diels-Alder reactions: CPAs can catalyze the enantioselective cycloaddition of dienes and dienophiles. nih.gov

The following table provides a summary of representative enantioselective transformations catalyzed by chiral phosphoric acids, highlighting the broad scope of this catalyst class.

| Reaction Type | Electrophile | Nucleophile | Catalyst Type | Achieved Enantioselectivity (ee) |

| Reductive Amination | Imines | Hantzsch Ester | BINOL-derived CPA | Up to 98% |

| Friedel-Crafts Alkylation | Imines | Indoles | SPINOL-derived CPA | Up to 99% |

| Mannich Reaction | Imines | Ketones | H8-BINOL-derived CPA | Up to 99% |

| Diels-Alder Reaction | α,β-Unsaturated Aldehydes | Amidodienes | Bis-phosphoric acid | Up to 99% |

This table is a generalized representation based on data from various sources. researchgate.netsigmaaldrich.comnih.gov

Rational Design of Chiral Catalysts Incorporating the Amine-Phosphate Motif

The design of effective chiral catalysts based on the amine-phosphate motif is a subject of ongoing research. While much of the focus has been on modifying the chiral backbone of the phosphoric acid, the amine component also offers opportunities for tuning the catalyst's properties. rsc.org

The rational design of these catalysts involves several key considerations:

Chiral Scaffold: The choice of the chiral backbone (e.g., BINOL, H8-BINOL, SPINOL) is critical in defining the chiral pocket of the catalyst. nih.gov

Substituents on the Chiral Scaffold: Bulky substituents at the 3 and 3' positions of the BINOL backbone are known to have a profound impact on the enantioselectivity of the catalyzed reaction. acs.org

Acidity of the Phosphoric Acid: The pKa of the phosphoric acid can be tuned by introducing electron-withdrawing or electron-donating groups on the chiral backbone, which in turn affects the catalyst's activity. chemrxiv.org

Nature of the Amine: While less explored, the structure of the amine counterion can influence the solubility and aggregation state of the catalytic species, potentially impacting its performance. acs.org The use of chiral primary amines in organocatalysis is also a well-established field, and their combination with phosphoric acid could lead to novel cooperative catalytic systems. rsc.orgnih.gov

Stereochemical Control and Chiral Induction Mechanisms

The mechanism of stereochemical control in CPA catalysis is a topic of intensive study, with computational and experimental methods providing valuable insights. researchgate.netsemanticscholar.org The prevailing model involves the formation of a well-defined ternary complex between the CPA, the electrophile (often an imine), and the nucleophile. acs.org

Key aspects of the chiral induction mechanism include:

Bifunctional Activation: The acidic P-OH group of the CPA protonates the imine, while the basic P=O group interacts with the nucleophile via hydrogen bonding. acs.org This dual activation brings the reactants together in a constrained environment.

Ion Pair Formation: The interaction between the CPA and the imine is best described as a hydrogen-bond-assisted ion pair. acs.org The structure of this ion pair is crucial for determining the stereochemical outcome.

Non-covalent Interactions: Weak, non-covalent interactions, such as CH···O and π-π stacking, between the substrates and the chiral catalyst play a significant role in stabilizing the transition state leading to the major enantiomer. semanticscholar.orgutah.edu

Stereochemical Models: Predictive stereochemical models have been developed that consider the different possible conformations of the imine (E/Z) and the orientation of the nucleophile relative to the chiral catalyst. acs.orgacs.org These models can often successfully predict the absolute configuration of the product.

Role in Polymerization and Material Synthesis

The synergistic combination of an amine and a phosphoric acid moiety in this compound gives rise to its utility in the synthesis and formulation of polymeric materials. This system can function as a catalyst, a curing agent, or a stabilizer, depending on the specific polymer matrix and reaction conditions.

Catalytic Activity in Polymerization Reactions (e.g., polyurethane production)

In the production of polyurethanes, the reaction between a polyol and a polyisocyanate is carefully controlled by catalysts. Amine catalysts are known to be effective in promoting this reaction. The combination of a tertiary amine with phosphoric acid has been shown to control the rate of foam rise in the preparation of polyurethane foams. google.com The amine component, such as 2-Ethylhexan-1-amine, acts as the primary catalyst for the gelling and blowing reactions, while the phosphoric acid serves as a moderator, allowing for a more controlled reaction rate. This control is crucial in large-scale production to prevent issues like scorching due to excessive heat generation and to ensure uniform foam properties. google.com

The catalytic mechanism involves the amine's lone pair of electrons activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. The presence of phosphoric acid can reversibly protonate the amine, creating a blocked catalyst. This equilibrium allows for a delayed onset of the reaction, which is a desirable feature in many polyurethane applications, providing a longer "cream time" before the rapid foaming and curing begins. This controlled catalysis ensures optimal utilization of the blowing agent and results in foams with low friability and a fast cure time. google.com

The following table illustrates the effect of an amine-phosphoric acid catalyst system on the reaction profile of a model polyurethane foam. Note that this data is illustrative of the general principle, as specific data for the this compound system is not publicly available.

| Catalyst System | Cream Time (seconds) | Gellation Time (seconds) | Rise Time (seconds) |

| Amine Only | 10 | 80 | 180 |

| Amine + Phosphoric Acid | 19 | 120 | 300 |

Table 1: Illustrative comparison of reaction times in polyurethane foam production with and without phosphoric acid as a moderator. Data is conceptual and based on principles described in patent literature. google.com

Function as Curing Agents or Stabilizers in Polymer Composites

Primary amines, such as 2-Ethylhexan-1-amine, are effective curing agents for epoxy resins. threebond.co.jppolymerinnovationblog.com The active hydrogens on the amine group react with the epoxy rings in a ring-opening addition polymerization, leading to the formation of a cross-linked polymer network. threebond.co.jp For a resin to become a crosslinked polymer, the curing agent must generally possess more than two active hydrogen atoms. threebond.co.jp

The formation of a salt with phosphoric acid can create a "latent" curing agent. In this form, the amine's reactivity is blocked at room temperature, providing a long pot life for one-component epoxy formulations. Upon heating, the salt dissociates, freeing the amine to initiate the curing process. This latency is highly desirable in industrial applications where pre-mixed formulations are used.

Tertiary amines, while not reacting directly into the polymer backbone in the same way as primary or secondary amines, can act as accelerators for the curing reaction. polymerinnovationblog.com The amine in the this compound system is a primary amine. nih.gov

The table below summarizes the general characteristics of different classes of amine curing agents for epoxy resins.

| Amine Type | Reactivity | Advantages | Disadvantages |

| Aliphatic | High | Room temperature cure, good mechanical properties | High exotherm, short pot life |

| Cycloaliphatic | Moderate | Good weatherability, high HDT* | Often requires heating to cure |

| Aromatic | Low | Excellent chemical and heat resistance | Requires high temperature cure, can be brittle |

Table 2: General characteristics of common amine curing agent classes for epoxy resins. threebond.co.jppolymerinnovationblog.com HDT = Heat Deflection Temperature.

Catalyst Design Principles Based on Amine-Phosphate Architectures

The design of effective catalysts based on amine-phosphate systems relies on a fundamental understanding of the structure-activity relationships of both the amine and the phosphate components. Several key principles guide the development of these catalysts for specific applications.

A primary design consideration is the strategic positioning of functional groups to facilitate the desired chemical transformation. nih.gov In amine-phosphate systems, the amine provides a nucleophilic or basic site, while the phosphate can act as a Brønsted acid and a hydrogen-bond donor/acceptor. researchgate.net The synergy between these two components is crucial. For instance, in asymmetric catalysis using chiral phosphoric acids (CPAs), the phosphate group's P=O moiety can act as a hydrogen bond acceptor, while the P-OH group serves as a strong Brønsted acid. This bifunctionality allows the catalyst to activate and orient substrates for stereoselective reactions. researchgate.net

Computational methods, such as quantum chemical calculations, are increasingly used to rationalize and predict catalyst performance. nih.govresearchgate.net These methods can elucidate reaction mechanisms and predict activation energies, helping to screen potential catalyst structures before their synthesis. For example, calculations can determine the influence of steric hindrance around the active site and the conformational flexibility of the catalyst, which are critical factors for its activity. nih.govnih.gov

Key design principles for amine-phosphate catalysts include:

Bifunctionality : The catalyst should possess both acidic (phosphate) and basic/nucleophilic (amine) sites that can work in concert.

Structural Pre-organization : The catalyst's structure should be designed to minimize the entropic penalty of bringing the reacting species together. This can involve creating a well-defined binding pocket. nih.gov

Tunability : The electronic and steric properties of the catalyst should be easily tunable by modifying the substituents on both the amine and the phosphate. For chiral catalysts, the chiral backbone linked to the phosphate is a key element for inducing stereoselectivity. researchgate.net

Component Synergy : The amine and phosphate components should be chosen to complement each other. For example, a strongly basic amine might be paired with a weaker phosphoric acid derivative to achieve a specific level of activity or latency.

| Design Principle | Rationale | Application Example |

| Bifunctional Activation | Combines acidic and basic sites to activate both reaction partners simultaneously. | Chiral phosphoric acids in Mannich reactions, activating both the imine and the nucleophile. researchgate.net |

| Control of Steric Hindrance | Modifying the bulkiness of substituents near the active site to influence selectivity and reaction rate. | Using longer alkyl chains on amines to inhibit certain side reactions in polyurethane catalysis. nih.govresearchgate.net |

| Conformational Flexibility | Allowing the catalyst to adopt the optimal geometry for the transition state. | Designing ligands with sufficient flexibility to allow a pendant amine to approach a metal center for proton transfer. nih.gov |

| Electronic Tuning | Adjusting the acidity/basicity of the catalyst through electron-donating or -withdrawing groups. | Enhancing the Brønsted acidity of a phosphoric acid catalyst to increase its turnover frequency. researchgate.net |

Table 3: Key catalyst design principles for amine-phosphate systems.

Advanced Analytical and Spectroscopic Characterization of 2 Ethylhexan 1 Amine;phosphoric Acid Systems

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for providing detailed insights into the molecular structure and bonding within the 2-Ethylhexan-1-amine;phosphoric acid adduct. These techniques allow for the non-destructive analysis of the sample, offering information on the chemical environment of atoms, the nature of functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the chemical structure and assessing the purity of the this compound system. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within the molecule.

In the context of the this compound adduct, ¹H NMR and ³¹P NMR are particularly informative. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the 2-ethylhexyl group and the amine protons. The chemical shifts of the protons alpha to the nitrogen atom would be notably affected by the protonation state of the amine, providing evidence of the acid-base interaction with phosphoric acid. For instance, studies on similar amine phosphate (B84403) systems, such as cyclohexylamine (B46788) allyl phosphate, have demonstrated the utility of ¹H NMR in tracking chemical transformations. researchgate.net The purity of the sample can be ascertained by the absence of signals from unreacted 2-ethylhexan-1-amine or free phosphoric acid.

³¹P NMR spectroscopy is highly specific for the phosphorus nucleus and would reveal a single resonance for the phosphate anion, confirming its presence and providing information about its electronic environment. The chemical shift would be indicative of the formation of the salt with the amine.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (terminal) | ~0.9 | Triplet |

| (CH₂)₄ | ~1.3-1.6 | Multiplet |

| CH (chiral center) | ~1.7 | Multiplet |

| CH₂-N | ~2.8-3.1 | Multiplet |

| NH₃⁺ | Broad, ~7-8 | Singlet |

Note: Expected values are based on general principles and data for similar amine structures. The exact chemical shifts can vary based on solvent and concentration.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and study intermolecular interactions, such as hydrogen bonding, within the this compound system.

IR spectroscopy of amine salts typically shows characteristic broad and strong absorption bands corresponding to the N-H⁺ stretching vibrations, generally in the region of 3000-2700 cm⁻¹. spectroscopyonline.com This is a key indicator of the formation of the ammonium (B1175870) cation. Additionally, the N-H⁺ bending vibrations are expected to appear in the 1625-1560 cm⁻¹ region for primary amine salts. spectroscopyonline.comcdnsciencepub.com The phosphate group (PO₄³⁻) would exhibit strong characteristic absorptions, particularly the P-O stretching vibrations. Studies on other phosphate-containing compounds, like di-2-ethylhexyl phosphoric acid (D2EHPA), show P-O stretching peaks around 1033-1043 cm⁻¹, with shifts indicating changes in hydrogen bonding. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for analyzing the C-C backbone of the 2-ethylhexyl group. The combination of IR and Raman spectra provides a comprehensive vibrational analysis of the adduct, confirming the presence of the key functional groups and the ionic interaction between the amine and the acid. The analysis of vibrational spectra of related compounds like magnesium ammonium phosphate further supports the assignment of phosphate group vibrations. semanticscholar.orgmjcce.org.mk

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H⁺ | Stretching | 3000-2700 (broad, strong) |

| C-H | Stretching | 2960-2850 |

| N-H⁺ | Asymmetric Bending | 1625-1560 |

| N-H⁺ | Symmetric Bending | 1550-1500 |

| P-O | Stretching | ~1050-950 (strong) |

Note: These are typical ranges for amine salts and phosphate groups and can be influenced by the specific molecular environment.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Simple alkyl amines, like 2-ethylhexan-1-amine, typically absorb in the far UV region (around 200 nm), which is of limited analytical value. libretexts.org The formation of the phosphate salt is not expected to significantly shift these absorptions into the near UV or visible range. Therefore, UV-Vis spectroscopy is less informative for the structural elucidation of the this compound adduct itself. However, it can be a valuable tool for quantitative analysis, especially when used in conjunction with other techniques for method development, such as in capillary electrophoresis where a UV-Vis detector is common. chalmers.se

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of the this compound adduct and for analyzing its components and potential degradation products.

Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for the analysis of non-volatile and thermally labile compounds like the this compound adduct. ESI allows for the gentle ionization of the adduct directly from a solution, enabling the detection of the intact ionic species. In positive ion mode, one would expect to observe the protonated 2-ethylhexan-1-amine cation [C₈H₁₉NH₃]⁺ at m/z 130.16. In negative ion mode, the dihydrogen phosphate anion [H₂PO₄]⁻ at m/z 96.99 would be detected. The presence of these ions in the mass spectrum would confirm the formation of the salt. This technique is widely used for the analysis of similar non-volatile adducts, such as DNA adducts. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. researchgate.net While the this compound salt itself is non-volatile, GC-MS is highly valuable for analyzing the purity of the starting amine and for identifying any volatile degradation products that may form over time or under stress conditions. nih.gov

The GC-MS analysis of 2-ethylhexan-1-amine would show a characteristic retention time and a mass spectrum with a molecular ion peak at m/z 129 and a base peak typically at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. nih.gov Potential degradation products could include oxidation products like 2-ethylhexanal (B89479) or elimination products. nih.gov The identification of such impurities or degradation products is crucial for understanding the stability and quality of the this compound system.

Table 3: GC-MS Data for 2-Ethylhexan-1-amine

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| 2-Ethylhexan-1-amine | 129 | 30, 44, 57, 84 |

Source: Based on typical fragmentation patterns for primary amines. nih.gov

Chromatographic Methods for Purity Assessment and Speciation Analysis

Chromatographic techniques are indispensable for the quality control and in-depth characterization of this compound systems. They allow for the separation, identification, and quantification of the primary product, as well as any impurities or by-products such as unreacted starting materials or potential oligomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity verification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of an amine salt like this compound, ion-pair reversed-phase chromatography can be particularly effective. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the ionic analyte, thereby enhancing its retention on a reversed-phase column.

A typical HPLC method for the quantitative analysis of this compound might involve a C18 column. The mobile phase could be a gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate buffer) to ensure consistent ionization of the analytes. sigmaaldrich.com The use of a buffer is crucial for achieving reproducible retention times. uniupo.it Detection is often performed using a UV detector, typically at a low wavelength (e.g., 210 nm) where the amine may have some absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the chromophoric properties of the analyte.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

This method would allow for the separation of the 2-Ethylhexan-1-amine phosphate salt from potential impurities such as unreacted 2-ethylhexan-1-amine and phosphoric acid.

Gel Permeation Chromatography (GPC) for Oligomerization or Polymerization Products

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for analyzing the molecular weight distribution of polymers and oligomers. slideshare.netyoutube.com In the context of this compound systems, GPC can be employed to investigate the presence of any oligomeric or polymeric species that might form under certain reaction or storage conditions.

The principle of GPC is based on the differential elution of molecules from a column packed with porous gel. youtube.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, leading to a longer retention time. This separation by hydrodynamic volume allows for the determination of molecular weight distribution when calibrated with appropriate standards.

For amine-containing polymers, interactions with the column material can sometimes be a challenge, potentially leading to peak tailing or other chromatographic artifacts. reddit.com Careful selection of the column and mobile phase is therefore critical. The use of a mobile phase containing salts or a small amount of a competing amine can help to mitigate these interactions.

Table 2: Hypothetical GPC Data for this compound System

| Elution Time (min) | Molecular Weight (Da) | Species |

| 8.5 | > 1000 | Potential Oligomers |

| 10.2 | 227.24 | This compound |

| 12.1 | 129.24 | 2-Ethylhexan-1-amine (unreacted) |

This hypothetical data illustrates how GPC could be used to identify the presence of higher molecular weight species in addition to the monomeric salt.

Advanced Diffraction Techniques for Solid-State Structure Determination

Diffraction techniques are fundamental for elucidating the three-dimensional arrangement of atoms in the solid state, providing definitive information on the crystal structure of this compound.

X-ray Crystallography for Single Crystal Structures

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique involves irradiating a single crystal of the material with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined with high precision.

For an amine-phosphate salt, single-crystal X-ray diffraction would reveal crucial details about the ionic interactions, hydrogen bonding network, and the conformation of the 2-ethylhexylammonium cation and the phosphate anion. Studies on similar long-chain alkylammonium phosphate salts have shown that they often form layered structures with extensive hydrogen bonding between the phosphate anions. acs.orgnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |